N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide
Description
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide is a benzamide derivative featuring a 1,10-phenanthroline moiety at the 3-position of the benzamide core and diisopropyl substituents on the amide nitrogen. This compound combines the rigid, planar structure of phenanthroline—a well-known ligand in coordination chemistry—with the steric bulk of diisopropyl groups, which may influence its solubility, reactivity, and metal-binding properties .
Properties
Molecular Formula |
C25H25N3O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(1,10-phenanthrolin-2-yl)-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C25H25N3O/c1-16(2)28(17(3)4)25(29)21-8-5-7-20(15-21)22-13-12-19-11-10-18-9-6-14-26-23(18)24(19)27-22/h5-17H,1-4H3 |
InChI Key |
SXJJDVHBLJKQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC(=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 |
Origin of Product |
United States |
Preparation Methods
. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified phenanthroline derivatives .
Scientific Research Applications
N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with various metal ions.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with metal ions.
Industry: It is used in the development of advanced functional materials, such as luminescent metallo-polymers.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-3-(1,10-phenanthrolin-2-yl)benzamide primarily involves its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with metal ions, which can influence various biochemical and chemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
- Contains an N,O-bidentate directing group , enabling participation in metal-catalyzed C–H functionalization reactions.
- Structurally characterized via X-ray crystallography, confirming a planar amide group and intramolecular hydrogen bonding .
N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide (): Features a boronate ester at the 2-position, making it a candidate for Suzuki-Miyaura cross-coupling reactions.
N,N-Diisopropyl-2-tridecylbenzamide ():
- Includes a long alkyl chain (tridecyl), improving lipophilicity for applications in hydrophobic environments.
N-(3-Aminopropyl)-4-methylbenzamide derivatives (): Modified with imidazole or thiazolo-pyrimidine groups, expanding biological activity (e.g., enzyme inhibition).
Structural Comparison Table:
Limitations and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
